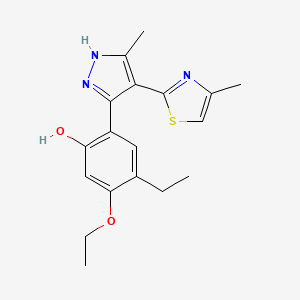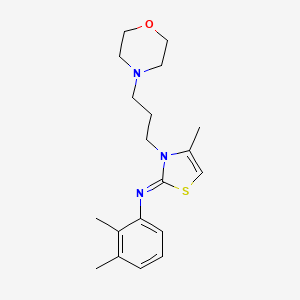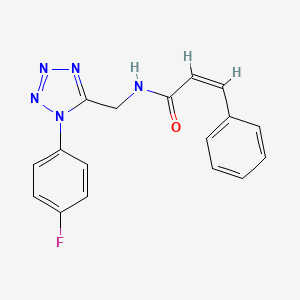![molecular formula C29H24N2O4S B2767615 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 887890-04-2](/img/structure/B2767615.png)
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C29H24N2O4S and its molecular weight is 496.58. The purity is usually 95%.
BenchChem offers high-quality 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioomycete Activity
This compound has demonstrated promising antioomycete activity against the phytopathogen Pythium recalcitrans. Researchers synthesized 59 derivatives of this scaffold using the Castagnoli–Cushman reaction. Among these, compound I23 exhibited the highest in vitro potency against P. recalcitrans with an EC50 value of 14 μM, surpassing the commercial fungicide hymexazol (37.7 μM). Additionally, I23 showed in vivo preventive efficacy, making it a potential candidate for plant disease management .
Antifungal Activity
Compound 4e, a derivative of this scaffold, displayed strong antifungal activity against Botrytis cinerea at 20 mg/L. It outperformed the commercial fungicide fluopyram .
Diversity-Oriented Synthesis
Researchers have used this scaffold for diversity-oriented synthesis. Sequential reactions of 2-alkynylanilines with ketones led to functionalized 2,2,3-substituted-2,3-dihydroquinolin-4(1H)-ones. This approach provides a versatile platform for creating novel derivatives with potential applications .
Naturally Occurring Derivatives
Three naturally occurring 3,4-dihydroquinoline-2-one derivatives were isolated from Streptomyces sp. LGE21. These compounds—8-hydroxy-3,4-dihydro-1H-quinolin-2-one, 3,4-dihydro-1H-quinolin-2-one, and 8-methoxy-3,4-dihydro-1H-quinolin-2-one—were derived from Lemna gibba and may have interesting biological properties .
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the class of nitrogen-containing heterocyclic compounds , which are known to interact with a variety of biological targets
Mode of Action
It is known that the compound is synthesized through sequential reactions of 2-alkynylanilines with ketones . This process involves Brønsted acid mediated or Lewis acid catalyzed reactions . The resulting compound may interact with its targets through similar chemical reactions, leading to changes in the target’s function.
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interaction with different biological targetsCompounds with similar structures have been shown to affect pathways involving nitrogen-containing heterocyclic compounds .
Result of Action
Compounds with similar structures have been shown to exhibit antifungal activity . The specific effects of this compound may depend on its targets and the biochemical pathways it affects.
Propiedades
IUPAC Name |
2-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O4S/c32-28-24-10-3-7-22-8-4-11-25(27(22)24)29(33)30(28)19-17-20-13-15-23(16-14-20)36(34,35)31-18-5-9-21-6-1-2-12-26(21)31/h1-4,6-8,10-16H,5,9,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLIOJAWUHJHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide](/img/structure/B2767532.png)




![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2767542.png)
![methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B2767543.png)


![{[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B2767546.png)
![(5-Bromothiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2767547.png)
![1-benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2767549.png)

![6-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2767555.png)